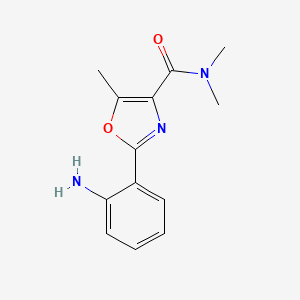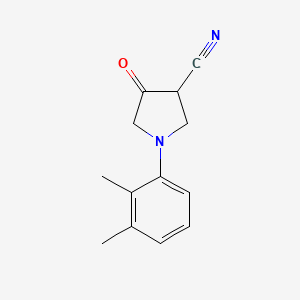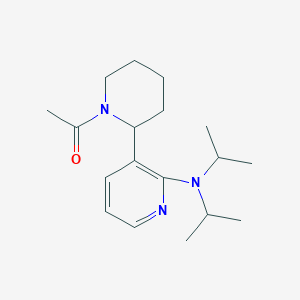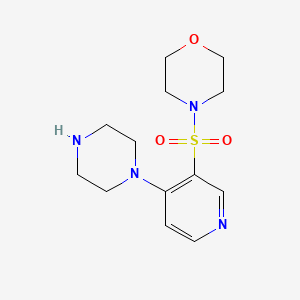
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both thiazole and pyrazole rings.
準備方法
The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common synthetic route includes the reaction of 2-methylthiazole with a suitable pyrazole derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
化学反応の分析
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
科学的研究の応用
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-Methylthiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show diverse biological activities.
Thiazole-pyrazole hybrids: These compounds combine both rings and are studied for their unique properties.
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-10-7(5-13-6)4-12-3-2-8(9)11-12/h2-3,5H,4H2,1H3,(H2,9,11) |
InChIキー |
RUJAXVHETWHGSL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















